molecular formula C11H11NO2 B2986619 1-ethyl-5-methyl-2,3-dihydro-1H-indole-2,3-dione CAS No. 299925-63-6

1-ethyl-5-methyl-2,3-dihydro-1H-indole-2,3-dione

Cat. No. B2986619
CAS RN: 299925-63-6
M. Wt: 189.214
InChI Key: LDHAHZVNUDXOIM-UHFFFAOYSA-N
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Description

“1-ethyl-5-methyl-2,3-dihydro-1H-indole-2,3-dione” is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of various disorders in the human body .


Synthesis Analysis

The synthesis of indole derivatives has been a subject of interest in the chemical community . A common method for the preparation of similar compounds is the Tscherniac-Einhorn reaction of indoline with commercially available 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst . This is followed by hydrolysis of phthalimido to the amino group .


Chemical Reactions Analysis

The chemical reactions involving indole derivatives are diverse and depend on the specific derivative and reaction conditions . For instance, Fischer indole cyclization is a common reaction involving indole derivatives .

Scientific Research Applications

Cancer Treatment

Indole derivatives, including 1-ethyl-5-methyl-2,3-dihydro-1H-indole-2,3-dione, have been extensively studied for their potential in treating various types of cancer. They exhibit properties that can inhibit the growth of cancer cells and may be used in chemotherapy drugs .

Antimicrobial Activity

These compounds have shown promise as antimicrobial agents. Their structure allows them to interact with microbial cell membranes, disrupting their function and leading to the death of the pathogen .

Treatment of Disorders

The indole nucleus is a common structure found in compounds that treat disorders of the human body. Research has indicated that derivatives of 1-ethyl-5-methyl-2,3-dihydro-1H-indole-2,3-dione could be effective in treating neurological and psychological disorders .

Antiviral Agents

Indole derivatives have been reported to possess antiviral activities. They can inhibit the replication of viruses, including influenza and Coxsackie B4 virus, making them potential candidates for antiviral drug development .

Anti-HIV Properties

Some indole derivatives have been identified as potential anti-HIV agents. Their ability to bind to HIV-1 proteins and inhibit the virus’s lifecycle is a significant area of research, with the potential to contribute to new treatments for HIV/AIDS .

Antioxidant Properties

The indole nucleus is also associated with antioxidant properties. These compounds can neutralize free radicals, which are harmful byproducts of cellular metabolism that can lead to oxidative stress and various chronic diseases .

Future Directions

The future directions in the research and development of “1-ethyl-5-methyl-2,3-dihydro-1H-indole-2,3-dione” and similar compounds could involve the exploration of their potential pharmacological properties , as well as the development of novel methods of synthesis .

properties

IUPAC Name

1-ethyl-5-methylindole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-3-12-9-5-4-7(2)6-8(9)10(13)11(12)14/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDHAHZVNUDXOIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C)C(=O)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-5-methyl-2,3-dihydro-1H-indole-2,3-dione

Synthesis routes and methods

Procedure details

Was prepared in an analogous manner to 1-propylindoline-2,3-dione using commercially available 5-methyl isatin (purchased from Fisher Scientific) and ethyl bromide (purchased from Fisher Scientific). 1H-NMR δ 7.42-7.38 (m, 2H), 6.80 (d, 1H), 3.77 (q, 2H), 2.34 (s, 3H), 1.31 (t, 3H).
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